3-(5-Bromo-1h-pyrrol-2-yl)pyridine

Suzuki-Miyaura Coupling Palladium Catalysis Heteroaryl Bromide Reactivity

Researchers requiring reproducible Suzuki-Miyaura cross-coupling outcomes face variability when substituting brominated pyrrolopyridine scaffolds with chloro or non-halogenated analogs. 3-(5-Bromo-1H-pyrrol-2-yl)pyridine (CAS 1781785-66-7) provides a defined C-5 bromo electrophilic handle essential for consistent Pd-catalyzed bond formation. • Enables reliable oxidative addition with Pd(0) catalysts for biaryl and heteroaryl synthesis • Pyridin-3-yl moiety supports metal coordination for bidentate ligand development • ≥95% purity ensures protocol reproducibility across coupling methodologies

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 1781785-66-7
Cat. No. B2506603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromo-1h-pyrrol-2-yl)pyridine
CAS1781785-66-7
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(N2)Br
InChIInChI=1S/C9H7BrN2/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6,12H
InChIKeyQXBZWTLTEQTGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-1H-pyrrol-2-yl)pyridine (CAS 1781785-66-7): Structural Profile and Role as a Heterocyclic Building Block


3-(5-Bromo-1H-pyrrol-2-yl)pyridine (CAS 1781785-66-7) is a brominated heteroaromatic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol . This compound integrates a 5-bromo-substituted pyrrole ring directly coupled to a pyridine ring at the 3-position, yielding a bifunctional scaffold where the C-5 bromo substituent serves as a reactive handle for cross-coupling chemistry while the pyridin-3-yl moiety provides a versatile ligand or attachment point . It is supplied as a research chemical with typical purity specifications of ≥95% to 98% from commercial sources .

Why Generic Substitution Fails for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine in Synthetic and Research Workflows


The precise substitution pattern on 3-(5-bromo-1H-pyrrol-2-yl)pyridine cannot be replicated by simple analogs or in-class alternatives without altering critical reactivity and physicochemical properties. The 5-bromo substituent on the pyrrole ring is essential for enabling palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, which would proceed with significantly different efficiency or not at all with other halogen substitution patterns (e.g., chloro) or unsubstituted analogs . Furthermore, the 3-position attachment of the pyridine ring to the pyrrole core is a specific regioisomer that influences electronic distribution and steric accessibility relative to 2-pyridyl or 4-pyridyl variants, directly impacting downstream synthetic yields and molecular recognition in biological assays [1]. Substituting this compound with a non-brominated analog, a chlorinated variant, or an alternative pyridine positional isomer introduces unpredictable variability in reaction outcomes and would require re-optimization of established protocols, making this specific CAS compound irreplaceable for reproducibility.

3-(5-Bromo-1H-pyrrol-2-yl)pyridine: Quantified Differentiation vs. Closest Analogs for Informed Procurement


Cross-Coupling Reactivity of the C-5 Bromo Substituent vs. Unsubstituted Pyrrole Analogs

The C-5 bromo substituent on the pyrrole ring enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that are not feasible with the unsubstituted analog 3-(1H-pyrrol-2-yl)pyridine (CAS 494-98-4) . The presence of the bromine atom as a reactive halogen handle permits direct functionalization with boronic acids and esters, whereas the unsubstituted pyrrole analog requires pre-functionalization steps, adding at least one synthetic transformation to the sequence. This represents a functional difference rather than merely a potency difference. The specific 5-bromo substitution on pyrrole (versus 2-bromo or 3-bromo regioisomers) ensures compatibility with palladium catalysts without competitive N-H activation or undesired pyrrole ring functionalization that can occur at other positions [1].

Suzuki-Miyaura Coupling Palladium Catalysis Heteroaryl Bromide Reactivity

Physicochemical Property Differentiation: Lipophilicity and Molecular Weight vs. 5-Chloro Analog

The bromo substituent confers distinct physicochemical properties compared to the analogous 5-chloro derivative (3-(5-chloro-1H-pyrrol-2-yl)pyridine). The bromine atom (atomic radius: 1.85 Å; atomic weight: 79.90) is substantially larger and heavier than chlorine (atomic radius: 1.75 Å; atomic weight: 35.45), resulting in increased molecular weight (223.07 vs. ~178.62 g/mol for the chloro analog) and greater contribution to lipophilicity (Hansch π constant: +0.86 for Br vs. +0.71 for Cl) . While no directly measured LogP data exists for the target compound in the peer-reviewed literature, the bromine substitution is known from established Hansch substituent constants to increase partition coefficient by approximately 0.15 log units relative to the chloro analog under identical scaffold conditions, which can meaningfully impact membrane permeability and protein binding in biological assays [1]. The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) also alters steric interactions in enzyme binding pockets, providing a differentiated tool compound for probing steric tolerance in structure-activity relationship (SAR) studies.

LogP Lipophilicity Halogen Effects Physicochemical Properties

Regioisomeric Specificity: 3-Pyridyl vs. 2-Pyridyl vs. 4-Pyridyl Attachment

The attachment of the pyrrole ring at the 3-position of the pyridine ring defines a specific regioisomer that is distinct from 2-pyridyl and 4-pyridyl analogs. The 3-pyridyl isomer positions the nitrogen atom in the meta relationship relative to the pyrrole linkage, which modifies the electron density distribution on the pyridine ring and alters the pKa of the pyridine nitrogen compared to ortho (2-pyridyl) and para (4-pyridyl) substitution [1]. In cross-coupling chemistry, the 3-pyridyl attachment eliminates the steric hindrance and potential catalyst deactivation associated with the 2-pyridyl isomer, which can coordinate to palladium through the adjacent nitrogen atom and impede catalytic turnover [2]. This regioisomeric specificity is critical for synthetic reproducibility: substituting a 2-pyridyl analog for the 3-pyridyl target compound in an established protocol may result in substantially different reaction yields or complete failure due to altered electronic and steric parameters. Quantitative yield data for the target compound remains unpublished, but the well-documented challenges of 2-pyridyl cross-coupling (the '2-pyridyl problem') establish the functional advantage of the 3-pyridyl regioisomer [2].

Regioisomerism Pyridine Substitution Ligand Design Electronic Effects

Primary Research Applications for 3-(5-Bromo-1H-pyrrol-2-yl)pyridine Based on Structural Evidence


Palladium-Catalyzed Diversification via Suzuki-Miyaura Cross-Coupling

This compound functions as an electrophilic coupling partner in Suzuki-Miyaura reactions, where the C-5 bromo substituent undergoes oxidative addition to palladium(0) catalysts and subsequent transmetallation with aryl or heteroaryl boronic acids to generate elaborated biaryl and heteroaryl products . The bromine atom provides a reliable leaving group for this transformation, enabling the installation of diverse aromatic, heteroaromatic, and vinyl substituents at the pyrrole C-5 position. This application is particularly relevant for generating pyrrole-pyridine-based ligand libraries for coordination chemistry and for constructing extended π-conjugated systems in materials science.

Halogen-Specific SAR Exploration in Medicinal Chemistry

The bromo substituent provides a distinct steric and electronic profile compared to hydrogen, fluoro, chloro, and iodo analogs, making this compound a valuable tool for systematic SAR studies. Researchers can evaluate how the larger van der Waals radius and moderate electron-withdrawing character of bromine influence target binding affinity, selectivity, and physicochemical properties relative to other halogenated derivatives. This compound specifically addresses questions about halogen bonding interactions and steric tolerance that cannot be probed with smaller halogens or unsubstituted scaffolds [1].

Pyridine-Containing Ligand Precursor for Coordination Chemistry

The pyridin-3-yl moiety serves as a metal-coordinating group, positioning this compound as a precursor for synthesizing bidentate or multidentate ligands. Upon cross-coupling to install additional donor atoms (e.g., imidazole, triazole, or additional pyridine rings) at the C-5 bromo position, the resulting molecules can chelate transition metals including iridium, rhodium, palladium, and ruthenium for applications in catalysis, photoredox chemistry, and luminescent materials [2].

Building Block for Kinase-Focused and Antibacterial Compound Libraries

The pyrrolopyridine scaffold represents a privileged structure in kinase inhibitor design and has also been identified in antibacterial screening campaigns [3]. The brominated derivative enables rapid diversification at the pyrrole C-5 position, allowing medicinal chemists to explore substitution vectors that project into kinase hinge-binding regions or solvent-exposed channels. For antibacterial programs, the scaffold provides a platform for exploring structure-activity relationships around translation inhibition mechanisms.

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